molecular formula C8H14F3NO3 B6264888 tert-butyl N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate CAS No. 1931993-56-4

tert-butyl N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate

Cat. No.: B6264888
CAS No.: 1931993-56-4
M. Wt: 229.2
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Description

tert-Butyl N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a trifluorohydroxypropyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluorohydroxypropyl precursor. One common method includes the use of tert-butyl N-hydroxycarbamate and the methanesulfonates of respective alcohols, followed by acidic N-deprotection .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic addition-elimination reactions, followed by purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the trifluorohydroxypropyl moiety to other functional groups, such as alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of trifluoroketones or trifluoroaldehydes.

    Reduction: Formation of trifluoroalcohols or trifluoroalkanes.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a protecting group for amines in organic synthesis. It is particularly useful in peptide synthesis due to its stability and ease of removal under mild acidic conditions .

Biology: In biological research, tert-butyl N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate is used to study enzyme mechanisms and protein interactions. Its unique structure allows it to act as a probe in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its trifluorohydroxypropyl moiety can enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable intermediate in the production of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorohydroxypropyl moiety can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The tert-butyl carbamate group provides stability and resistance to metabolic degradation, enhancing the compound’s efficacy .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler analog used as a protecting group for amines.

    tert-Butyl N-hydroxycarbamate: Used in the synthesis of O-substituted hydroxylamines.

    tert-Butyl N-[(2R)-2-hydroxypropyl]carbamate: Similar structure but without the trifluoro group.

Uniqueness: tert-Butyl N-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate is unique due to the presence of the trifluorohydroxypropyl moiety, which imparts distinct chemical and biological properties. The trifluoro group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its non-fluorinated analogs .

Properties

CAS No.

1931993-56-4

Molecular Formula

C8H14F3NO3

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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